Methyl 5-fluoro-2-formyl-4-methylbenzoate
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Overview
Description
Methyl 5-fluoro-2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-2-formyl-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 4-formylbenzoate with a fluorinating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the fluorination process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 5-fluoro-2-carboxy-4-methylbenzoate.
Reduction: Methyl 5-fluoro-2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-formyl-4-methylbenzoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-formyl-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The formyl group can participate in nucleophilic addition reactions, while the methyl ester group can undergo hydrolysis to release the active form of the compound .
Comparison with Similar Compounds
Methyl 5-fluoro-2-formyl-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 4-formylbenzoate: Lacks the fluorine atom, which may result in different reactivity and binding properties.
Methyl 2-fluorobenzoate: Lacks the formyl group, affecting its chemical behavior and applications.
Methyl 5-fluoro-2-methylbenzoate:
The presence of both the fluorine atom and the formyl group in this compound makes it unique and valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 5-fluoro-2-formyl-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-3-7(5-12)8(4-9(6)11)10(13)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPQPRIBFKNIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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